2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a furan ring, all connected through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxy Intermediate: This involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent under basic conditions to form the phenoxy intermediate.
Introduction of the Fluorophenyl Group: The phenoxy intermediate is then reacted with a fluorophenyl methylating agent in the presence of a suitable catalyst.
Incorporation of the Furan Ring: The final step involves the reaction of the intermediate with a furan-2-yl methylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDE: Shares the phenoxy group but lacks the fluorophenyl and furan groups.
N-(3-FLUOROPHENYL)-N-(FURAN-2-YL)METHYLACETAMIDE: Contains the fluorophenyl and furan groups but lacks the chlorinated phenoxy group.
Uniqueness
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21ClFNO3 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H21ClFNO3/c1-15-9-20(10-16(2)22(15)23)28-14-21(26)25(13-19-7-4-8-27-19)12-17-5-3-6-18(24)11-17/h3-11H,12-14H2,1-2H3 |
InChI Key |
PYMYRLZRQXCWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
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